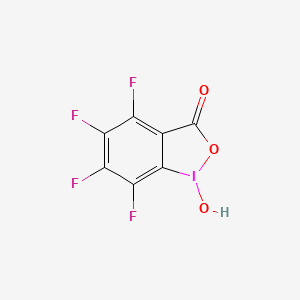

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

Overview

Description

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (TFBH) is a fluoroalkylated hydroxybenziodoxole that has recently emerged as a novel synthetic tool in the field of organic chemistry. TFBH is an organofluorine compound, and its unique properties make it a useful building block for the synthesis of a variety of organic molecules. It is also an important intermediate in the synthesis of a number of pharmaceuticals and other compounds.

Scientific Research Applications

Preparation and Reactions in Organic Synthesis

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one has been utilized in various organic synthesis reactions. For instance, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, including 3,3-bis(trifluoromethyl)-3(1H)-1,2-benziodoxole, can be prepared in high yield and used in reactions with alkynyltrimethylsilanes. These reactions yield various products like alkynyliodonium triflates and 1-alkynylbenziodoxoles, highlighting the compound's role in facilitating complex organic synthesis processes (Zhdankin et al., 1996).

Role in the Preparation of Dess-Martin Periodinane

The compound plays a crucial role in the preparation of Dess-Martin periodinane, a reagent used for oxidizing primary and secondary alcohols to aldehydes and ketones. Its physical form, either as a microcrystalline powder or macrocrystalline material, influences the reproducibility of converting it to I-triacetoxy derivative, an essential step in synthesizing Dess-Martin periodinane (Stevenson et al., 1997).

Catalysis in Oxyarylation Reactions

This compound has been identified as an efficient terminal oxidant in gold-catalysed, three-component oxyarylation reactions. Its use expands the scope of oxyarylation to include substrates like styrenes and gem-disubstituted olefins. This highlights its versatility and efficiency in facilitating complex catalytic processes in organic chemistry (Ball et al., 2012).

Alcohol Oxidation Systems

The compound has been used in the development of environmentally benign, TEMPO-catalyzed alcohol oxidation systems. It serves as the terminal oxidant in these systems, enabling the oxidation of a variety of alcohols to their corresponding carbonyl compounds with high efficiency. This application demonstrates its potential in developing sustainable and environmentally friendly chemical processes (Li & Zhang, 2009).

Ionic Liquid-Supported Reagents

In another application, a hydrophobic ionic liquid-supported 1-hydroxy-1,2-benziodoxole-3(1H)-one-1-oxide reagent was synthesized for oxidizing alcohols. This application underscores the compound's adaptability in creating novel, recyclable reaction systems, enhancing the sustainability of chemical processes (Koguchi et al., 2016).

properties

IUPAC Name |

4,5,6,7-tetrafluoro-1-hydroxy-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4IO3/c8-2-1-6(12(14)15-7(1)13)5(11)4(10)3(2)9/h14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHDTMPJHPTADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1I(OC2=O)O)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | |

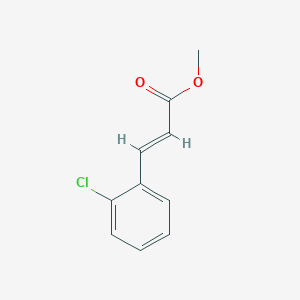

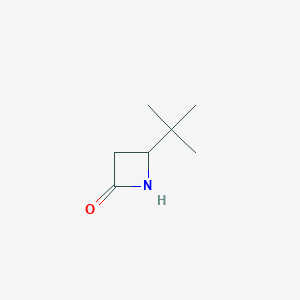

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)